molecular formula C12H14BrN B071151 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine CAS No. 175347-95-2

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine

Cat. No.: B071151
CAS No.: 175347-95-2
M. Wt: 252.15 g/mol
InChI Key: PMICKOYXYJSXPC-UHFFFAOYSA-N
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Scientific Research Applications

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Future Directions

The synthesis of chiral piperidines, such as “1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine”, occasionally suffers from challenges of scalability and stereochemical control . As part of a medicinal chemistry program, access to a series of stereochemically pure 3,4-disubstituted piperidines is sought . This compound could serve as a valuable chiral precursor to C-3,4 di-substituted piperidines, which may have broader utility for other pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-bromo-1,2,3,6-tetrahydropyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to its analogs, 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the bromine atom’s size and electronegativity can affect the compound’s overall chemical properties and reactivity .

Properties

IUPAC Name

1-benzyl-4-bromo-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICKOYXYJSXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570864
Record name 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175347-95-2
Record name 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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